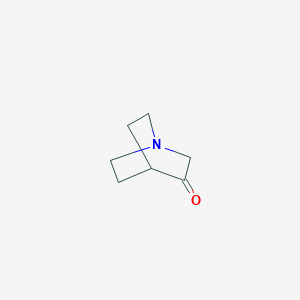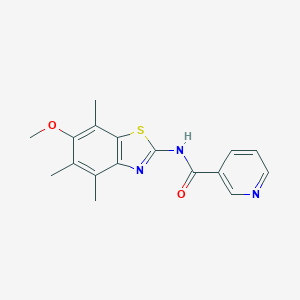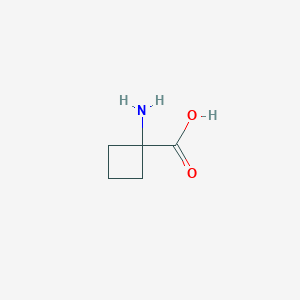
1-Aminocyclobutancarbonsäure
Übersicht
Beschreibung
1-Aminocyclobutanecarboxylic acid is a L-alpha-amino acid . It acts as an NMDA receptor antagonist at the glycine site . It is an analog of glycine at the NMDA-glycine receptor site, affecting signal transmission in the CNS .
Synthesis Analysis
The synthesis of 1-Aminocyclobutanecarboxylic acid involves a sequential solvent-free aza-Michael addition of benzophenone imine across 3-halopropylidenemalonates and base-induced ring closure . This method is considered more convenient and practical than previous ones .Molecular Structure Analysis
The molecular formula of 1-Aminocyclobutanecarboxylic acid is C5H9NO2 . The SMILES string representation is NC1(CCC1)C(O)=O .Physical And Chemical Properties Analysis
1-Aminocyclobutanecarboxylic acid is a solid substance . Its molecular weight is 115.13 . The melting point is 261 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen
Neurowissenschaften
ACBC ist bekannt dafür, als NMDA-Rezeptor-Antagonist an der Glycinstelle zu wirken . Diese Eigenschaft macht es wertvoll in der Neurowissenschaftsforschung, insbesondere im Studium der Neurotransmission und Neuroplastizität. Es wurde verwendet, um die Rolle von NMDA-Rezeptoren bei Lernen, Gedächtnis und neurodegenerativen Erkrankungen zu untersuchen.
Pharmakologie
In der Pharmakologie ermöglicht die Rolle von ACBC als NMDA-Rezeptor-Antagonist seinen Einsatz bei der Entwicklung von Behandlungen für Erkrankungen wie Schizophrenie, Depression und Angststörungen . Es wird auch wegen seines Potenzials in Antiepileptika-Therapien untersucht, aufgrund seiner selektiven Antagonistenaktivität an Stellen von exzitatorischen Aminosäure-Rezeptoren .
Biochemie
ACBC dient als Baustein in der Peptidsynthese, insbesondere in der Lösungsphasensynthese . Seine einzigartige Struktur wird verwendet, um die konformativen Aspekte von Peptiden zu untersuchen, was für das Verständnis der Proteinfaltung und -funktion entscheidend ist.
Landwirtschaft
Derivate von ACBC haben sich als vielversprechend erwiesen als Succinatdehydrogenase-Inhibitoren . Diese Verbindungen haben potenzielle Anwendungen als Antimykotika und bieten einen neuen Weg zum Schutz von Nutzpflanzen vor Pilzkrankheiten.
Materialwissenschaften
ACBC und seine Derivate werden bei der Synthese von Homo-Oligopeptiden verwendet . Diese Materialien haben Anwendungen bei der Herstellung neuartiger Polymere mit potenziellen Anwendungen in biologisch abbaubaren Materialien, Arzneimittelverabreichungssystemen und Gewebezüchtung.
Wirkmechanismus
Target of Action
1-Aminocyclobutanecarboxylic acid primarily targets the NMDA receptor , specifically at the glycine site, NR1 . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function.
Mode of Action
As a partial agonist , 1-Aminocyclobutanecarboxylic acid binds to the glycine site of the NMDA receptor This binding modulates the receptor’s activity, leading to changes in the flow of ions through the receptor’s channel
Pharmacokinetics
Its solubility in water suggests that it may have reasonable bioavailability
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-Aminocyclobutanecarboxylic acid is known to interact with the NMDA receptor, acting at the glycine site . It acts as an agonist, being an analog of glycine at the NMDA-glycine receptor site . This interaction affects the signal transmission in the central nervous system .
Cellular Effects
The interaction of 1-Aminocyclobutanecarboxylic acid with the NMDA receptor has significant effects on cellular processes. By acting as an agonist at the NMDA-glycine receptor site, it influences cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-Aminocyclobutanecarboxylic acid involves its interaction with the NMDA receptor. It binds to the glycine site of the receptor, acting as an agonist . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .
Eigenschaften
IUPAC Name |
1-aminocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(4(7)8)2-1-3-5/h1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTVMQPGKVHSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176811 | |
| Record name | 1-Aminocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Aminocyclobutanecarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19318 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
117259-24-2, 22264-50-2 | |
| Record name | Cyclobutanecarboxylic acid, 1-amino-, labeled with carbon-14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117259-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminocyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22264-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminocyclobutanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022264502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aminocyclobutanecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aminocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-1-cyclobutanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOCYCLOBUTANE CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K1PGC7J6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)

![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)
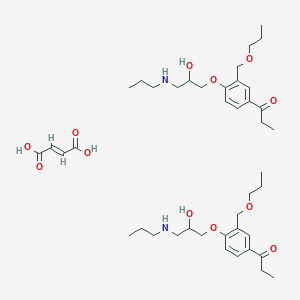

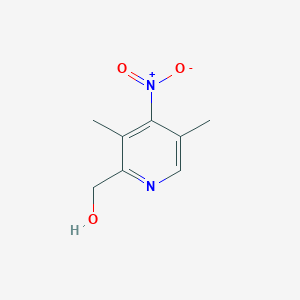

![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)




